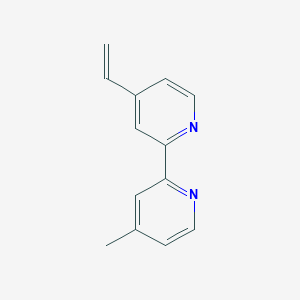

4-Methyl-4'-vinyl-2,2'-bipyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(4-ethenylpyridin-2-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZAEAAZXRSXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432103 | |

| Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74173-48-1 | |

| Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-4'-methyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-4'-vinyl-2,2'-bipyridine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: 4-Methyl-4'-vinyl-2,2'-bipyridine is a crucial asymmetric bipyridyl ligand, extensively utilized in the synthesis of polymers, coordination complexes, and functional materials. Its unique structure, featuring both a nucleophilic methyl group and a polymerizable vinyl group, allows for versatile post-synthesis modification and incorporation into larger macromolecular architectures. This guide provides a detailed examination of the principal synthetic methodologies for this compound, offering field-proven insights, step-by-step protocols, and a critical analysis of the causality behind experimental choices. It is intended for researchers and professionals in chemical synthesis, materials science, and drug development.

Introduction: The Strategic Importance of this compound

The 2,2'-bipyridine scaffold is one of the most ubiquitous chelating ligands in coordination chemistry, prized for its ability to form stable complexes with a vast array of metal ions. The introduction of asymmetric functional groups onto the 4 and 4' positions dramatically expands its utility. This compound (1) is a particularly valuable derivative for several reasons:

-

Polymerization: The vinyl group provides a reactive handle for polymerization, enabling the creation of metal-containing polymers with tailored electronic, optical, or catalytic properties.[1]

-

Hierarchical Synthesis: The methyl group can be further functionalized post-synthesis, allowing for the stepwise construction of more complex molecular architectures.

-

Tunable Properties: As a ligand, it allows for the fine-tuning of the photophysical and electrochemical properties of metal complexes, which is critical in applications like electrocatalysis and sensor development.[2]

Despite its importance, the synthesis of high-purity 1 is non-trivial. Challenges often include low yields and difficult purification, particularly the removal of the symmetric starting material, 4,4'-dimethyl-2,2'-bipyridine.[3] This guide will dissect the most effective and reliable synthetic routes to overcome these obstacles.

Primary Synthetic Strategy: The Aldehyde Condensation Route

The most robust and widely adopted method for synthesizing this compound begins with the commercially available 4,4'-dimethyl-2,2'-bipyridine. The core strategy involves the selective mono-functionalization of one methyl group into an aldehyde, followed by a condensation reaction to form the vinyl group. This approach offers a balance of scalability and purity.

Mechanistic Rationale and Causality

The key to this synthesis is the controlled, selective oxidation of only one of the two equivalent methyl groups on 4,4'-dimethyl-2,2'-bipyridine. Direct oxidation is often aggressive and difficult to control. A more reliable method involves a two-step process: mono-deprotonation followed by reaction with a formylating agent, or a more complex multi-step sequence involving conversion to an alcohol and subsequent oxidation. An improved and highly cited method involves the reaction with a lithiated species followed by condensation with an aldehyde.[2][4] This avoids harsh oxidation conditions.

The subsequent step is typically a Knoevenagel or Wittig-type reaction. The reaction of the intermediate aldehyde with a suitable reagent generates the carbon-carbon double bond of the vinyl group. The choice of reaction conditions at this stage is critical to ensure high conversion and prevent side reactions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methods, particularly drawing from the principles outlined by Abruna et al.[2][4]

Part A: Synthesis of 4-Formyl-4'-methyl-2,2'-bipyridine

-

Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 150 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.0 eq). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Expert Insight: The in-situ preparation of LDA is crucial. Commercial LDA can vary in activity. Maintaining a temperature of -78 °C prevents LDA decomposition and unwanted side reactions.

-

-

Deprotonation: Dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in dry THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting deep red solution for 1 hour.

-

Expert Insight: The deep color change indicates the formation of the carbanion. Using only one equivalent of LDA favors the formation of the mono-lithiated species, which is the cornerstone of achieving asymmetric functionalization.

-

-

Formylation: Add freshly distilled N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78 °C. The color will typically fade. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction by slowly adding water. Extract the product into dichloromethane (DCM) or chloroform. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient eluent, e.g., hexanes/ethyl acetate) to isolate 4-formyl-4'-methyl-2,2'-bipyridine.

Part B: Synthesis of this compound (Wittig Reaction)

-

Ylide Preparation: In a separate flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in dry THF. Cool to 0 °C and add n-butyllithium (1.05 eq) dropwise. The mixture will turn a characteristic bright yellow/orange color. Stir at room temperature for 1-2 hours to ensure complete formation of the phosphonium ylide.

-

Expert Insight: The salt must be thoroughly dried before use, as moisture will quench the n-BuLi and prevent ylide formation.

-

-

Wittig Reaction: Dissolve the 4-formyl-4'-methyl-2,2'-bipyridine from Part A in dry THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with DCM. Wash the organic layer, dry it, and concentrate it. The crude product will contain triphenylphosphine oxide, a major byproduct of the Wittig reaction. Purify the product via column chromatography on silica gel to yield pure this compound.[2]

Alternative Synthetic Routes

While the aldehyde condensation route is common, other strategies exist. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, represent a powerful alternative for constructing C(sp²)–C(sp²) bonds.[5][6]

Conceptual Cross-Coupling Workflow

This approach would involve coupling two different pyridine fragments.

References

physicochemical properties of 4-Methyl-4'-vinyl-2,2'-bipyridine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-4'-vinyl-2,2'-bipyridine

This guide provides a comprehensive overview of the essential (4M4VBPY), a heterocyclic ligand of significant interest in coordination chemistry and materials science. Designed for researchers, chemists, and material scientists, this document synthesizes spectroscopic, electrochemical, and thermal data with practical, field-proven insights into its synthesis and characterization.

Introduction: The Significance of a Functional Bipyridine

This compound is not merely another bipyridine ligand; it is a versatile building block designed for functionality. The 2,2'-bipyridine core is a classic bidentate chelating agent, renowned for forming stable, redox-active, and often luminescent complexes with a wide range of transition metals, most notably Ruthenium(II) and Iridium(III). The strategic placement of the methyl and vinyl groups imparts specific, desirable properties:

-

The Vinyl Group (-CH=CH₂): This is the key functional handle. It allows the molecule to be polymerized or grafted onto surfaces and polymer backbones. This capability is crucial for creating modified electrodes, polymeric sensors, and functional materials where the ligand's properties need to be immobilized.[1][2]

-

The Methyl Group (-CH₃): This group provides a slight electron-donating effect, subtly tuning the electronic properties of the pyridine rings. It also enhances the solubility of the ligand and its metal complexes in less polar organic solvents compared to unsubstituted bipyridine.

This unique combination makes 4M4VBPY a cornerstone ligand for applications ranging from electropolymerized films for catalysis and sensing to the development of novel luminescent materials.[3]

Molecular Structure and Core Properties

The fundamental identity of 4M4VBPY is rooted in its molecular structure, which dictates its chemical behavior and physical properties.

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 74173-48-1 | [4] |

| Molecular Formula | C₁₃H₁₂N₂ | [5] |

| Molecular Weight | 196.25 g/mol | |

| Appearance | Light-red to Brown Solid | |

| Boiling Point (Predicted) | 347.3 ± 30.0 °C | [1] |

| Density (Predicted) | 1.070 ± 0.06 g/cm³ |[1] |

Synthesis Pathway

The synthesis of 4M4VBPY is a multi-step process that requires careful control of reaction conditions. While several specific procedures exist, a common and effective strategy involves the creation of the vinyl group from a methyl group precursor, typically starting from the commercially available 4,4'-dimethyl-2,2'-bipyridine. An improved synthesis has been reported, highlighting its importance in the field.[6]

The general workflow is conceptualized as follows:

-

Selective Activation: One of the methyl groups on 4,4'-dimethyl-2,2'-bipyridine is selectively activated. This can be achieved through various organic transformations, often involving lithiation followed by reaction with an electrophile like an aldehyde.

-

Formation of an Alcohol Intermediate: The activated methyl group is converted into a 2-hydroxyethyl group (-CH₂CH₂OH).

-

Dehydration: The final step is the acid-catalyzed dehydration of the alcohol intermediate, which eliminates a molecule of water to form the target vinyl group. This step must be performed under conditions that avoid polymerization of the product.

Caption: Generalized workflow for the synthesis of 4M4VBPY.

Spectroscopic and Photophysical Properties

The spectroscopic signature of 4M4VBPY provides critical information about its structure and electronic transitions.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of the ligand. While full spectral data for the free ligand is not commonly published, detailed analysis of a close derivative, (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[1][2]benzoquinone, provides excellent reference points for the key chemical shifts in CDCl₃.[7]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Bipyridine-CH₃ | ~2.45 (s) | ~21.2 | The singlet in ¹H NMR is characteristic of the methyl protons. |

| Vinyl-H | ~5.5-7.5 (m) | ~120-140 | The vinyl protons typically appear as a complex multiplet (ABX system). In the derivative, they are seen at 7.35 (d) and 7.50 (d).[7] |

| Bipyridine-H | ~7.1-8.7 (m) | ~119-158 | The aromatic protons of the two pyridine rings show a characteristic pattern of doublets and singlets.[7] |

Data are referenced from a derivative and may vary slightly for the pure ligand.[7]

UV-Visible Absorption

The ligand exhibits strong absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated bipyridine system. These transitions are responsible for the ligand's ability to act as an antenna, absorbing light energy that can then be transferred to a chelated metal center.

Table 3: UV-Visible Absorption Maxima (in CH₃CN)

| λ_max (nm) | Molar Extinction Coefficient (log ε) | Transition Type |

|---|---|---|

| 204 | 4.51 | π→π* |

| 248 | 4.25 | π→π* |

| 284 | 4.31 | π→π* |

| 332 | 3.99 | π→π* |

Data obtained from (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[1][2]benzoquinone.[7]

Photoluminescence

As a free ligand, 4M4VBPY is not significantly emissive. Its primary photophysical role is realized upon coordination to a metal ion. In complexes like [Ru(bpy)₂(4M4VBPY)]²⁺, the ligand-centered π→π* absorption is followed by efficient intersystem crossing to a triplet state and subsequent energy transfer, populating a metal-to-ligand charge transfer (MLCT) excited state. The radiative decay from this MLCT state is what produces the strong, long-lived luminescence characteristic of such complexes.[3][6]

Electrochemical Behavior

The electrochemical properties of 4M4VBPY are dominated by the redox activity of the bipyridine core and the reactivity of the vinyl group. Cyclic voltammetry (CV) is the primary technique used for its characterization.

When coordinated to a redox-active metal like Ruthenium, the resulting complex exhibits well-defined, reversible redox waves corresponding to the metal-centered oxidation (e.g., Ru²⁺/³⁺).[1][5] Critically, upon repeated scanning to sufficiently negative potentials, the vinyl group can undergo reductive electropolymerization. This process forms a durable, electroactive polymer film on the electrode surface, poly[M(bpy)₂(4M4VBPY)]ⁿ⁺.[2][8]

This ability to form stable, functional polymer films directly on an electrode surface is arguably the most important property of this ligand, enabling the construction of chemical sensors and electrocatalytic systems.[1]

Thermal Stability

Key Experimental Protocols

The following protocols are foundational for the characterization of 4M4VBPY and its derivatives.

Protocol: UV-Vis Absorbance Spectroscopy

-

Preparation of Stock Solution: Accurately weigh ~2 mg of 4M4VBPY and dissolve it in a known volume (e.g., 10.00 mL) of spectroscopic grade acetonitrile in a volumetric flask to create a stock solution of ~1 mM.

-

Preparation of Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A 1:100 dilution to ~10 µM is a typical starting point.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).

-

Blanking: Fill both cuvettes with the solvent (acetonitrile) and record a baseline correction from 200 to 600 nm.

-

Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it in the sample beam path.

-

Data Acquisition: Scan the spectrum from 200 to 600 nm. Identify the wavelengths of maximum absorbance (λ_max).

Protocol: Cyclic Voltammetry (for a Metal Complex)

Caption: Standard three-electrode setup for cyclic voltammetry.

-

Solution Preparation: Prepare a ~1 mM solution of the metal complex (e.g., --INVALID-LINK--₂) in dry, degassed acetonitrile containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in ethanol, and dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell as shown in the diagram. Immerse the electrodes in the prepared solution. Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, and maintain an inert atmosphere over the solution during the experiment.

-

Parameter Setup: Set the potentiostat parameters. A typical scan for characterization would be:

-

Initial Potential: 0.0 V

-

Vertex Potential 1: +1.5 V (to see the Ru²⁺/³⁺ oxidation)

-

Vertex Potential 2: -2.0 V (to see ligand-based reductions)

-

Final Potential: 0.0 V

-

Scan Rate: 100 mV/s

-

-

Data Acquisition: Run the cyclic voltammogram for several cycles until a stable trace is obtained. To investigate electropolymerization, perform multiple, continuous cycles (e.g., 20-50 cycles) and observe the growth of new peaks corresponding to the polymer film.

Conclusion

This compound is a highly valuable and versatile ligand. Its well-defined spectroscopic and electrochemical properties, combined with the synthetic accessibility of its vinyl group, provide a robust platform for the rational design of advanced functional materials. Understanding these core physicochemical characteristics is paramount for any researcher aiming to leverage this molecule in the development of next-generation sensors, catalysts, and optoelectronic devices.

References

- 1. 4-Vinyl-4'-methyl-2,2'-bipyridine CAS#: 74173-48-1 [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. China this compound CAS-nr .: 74173-48-1 fabrikanten - gratis monster - Alfa Chemical [nl.alfachemsp.com]

- 5. This compound | C13H12N2 | CID 9869180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. people.bath.ac.uk [people.bath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

4-Methyl-4'-vinyl-2,2'-bipyridine CAS number 74173-48-1

An In-depth Technical Guide to 4-Methyl-4'-vinyl-2,2'-bipyridine (CAS: 74173-48-1)

Foreword

Prepared for researchers, scientists, and professionals in drug development and materials science, this guide provides a comprehensive technical overview of this compound. As a senior application scientist, my objective is to synthesize the available scientific literature into a practical and insightful resource. This document delves into the synthesis, coordination chemistry, polymerization, and applications of this versatile bipyridine ligand, moving beyond simple procedural lists to explain the underlying chemical principles and experimental rationale. The protocols and data presented herein are grounded in peer-reviewed research to ensure reliability and reproducibility.

Introduction and Strategic Importance

This compound (MVBP), identified by CAS number 74173-48-1, is a heterocyclic organic compound featuring a bipyridine core. This structure is strategically functionalized with a methyl group and a polymerizable vinyl group. The bipyridine moiety is a classic and powerful bidentate chelating ligand, renowned for its ability to form stable complexes with a vast array of transition metals. The introduction of a vinyl group imparts a crucial functionality: the ability to undergo polymerization. This dual-feature design makes MVBP a highly valuable building block in supramolecular chemistry and materials science.

Its primary significance lies in its role as a precursor to electroactive and photoactive polymers and metal complexes.[1] These materials are central to the development of chemically modified electrodes, sensors, catalysts, and advanced electronic devices.[2] The ability to immobilize catalytically active or electronically interesting metal centers within a robust polymer matrix on an electrode surface is a key driver for the extensive research into this compound.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74173-48-1 | [5][6] |

| Molecular Formula | C₁₃H₁₂N₂ | [5][6] |

| Molecular Weight | 196.25 g/mol | [7] |

| Appearance | Light-red to Brown Solid | [5] |

| Boiling Point | 347.3 ± 30.0 °C (Predicted) | [7] |

| Density | 1.070 ± 0.08 g/cm³ (Predicted) | [7] |

| IUPAC Name | This compound | [5] |

| InChI Key | IWZAEAAZXRSXPX-UHFFFAOYSA-N | [5] |

Spectroscopic Data: Characterization of MVBP relies on standard spectroscopic techniques. While specific spectra are instrument-dependent, representative data from the literature includes:

-

Mass Spectrometry (MS): A chemical ionization (CI) mass spectrum shows a prominent peak at m/z 229, corresponding to the protonated molecule [M+H]⁺.[1]

-

¹³C NMR (100 MHz, CDCl₃): Key signals have been reported at δ = 21.23 (CH₃), along with a series of signals in the aromatic and vinyl regions between 119.01 and 157.11 ppm, and quaternary carbon signals (Cquat).[8]

-

UV-Vis (in CH₃CN): Shows maximum absorbance (λmax) at 204 nm, 248 nm, 284 nm, and 332 nm.[8]

-

Infrared (IR) (KBr, cm⁻¹): Characteristic peaks are observed at 1656, 1591, 1463, 1298, 1069, 981, and 814 cm⁻¹.[8]

Synthesis of this compound

The synthesis of MVBP has been a subject of interest to enable its widespread use, leading to the development of "improved" synthetic protocols.[1][2] The general strategy involves the modification of a pre-formed bipyridine scaffold. Below is a conceptual workflow and a detailed experimental protocol adapted from the literature.

Synthetic Workflow Overview

The synthesis can be visualized as a multi-step process, often starting from simpler pyridine or bipyridine precursors. The key transformation is the introduction of the vinyl group onto the methylated bipyridine core.

Caption: Conceptual workflow for the synthesis of MVBP.

Detailed Experimental Protocol

This protocol is based on an improved synthesis method described by Abruña, Breikss, and Collum.[2] The causality behind this approach is the controlled conversion of one methyl group to a vinyl group while preserving the other.

Objective: To synthesize this compound from 4,4'-dimethyl-2,2'-bipyridine.

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

-

Triphenylphosphine (PPh₃)

-

Formaldehyde (aqueous solution)

-

Suitable solvent (e.g., Carbon Tetrachloride, Benzene)

-

Base (e.g., Sodium Hydroxide)

-

Standard laboratory glassware and purification apparatus (chromatography column)

Step-by-Step Procedure:

-

Monobromination (Radical Reaction):

-

Rationale: To selectively activate one of the two methyl groups for further transformation. A radical initiator is used to start the reaction, and NBS is the brominating agent.

-

In a round-bottom flask, dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable non-polar solvent like carbon tetrachloride.

-

Add one equivalent of N-Bromosuccinimide (NBS) and a catalytic amount of AIBN or benzoyl peroxide.

-

Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product is 4-(bromomethyl)-4'-methyl-2,2'-bipyridine.

-

-

Wittig Reagent Formation:

-

Rationale: To convert the brominated intermediate into a phosphonium salt, which is the precursor to the Wittig ylide required for olefination.

-

Dissolve the crude 4-(bromomethyl)-4'-methyl-2,2'-bipyridine in a suitable solvent like toluene or acetonitrile.

-

Add one equivalent of triphenylphosphine (PPh₃) and stir the mixture, possibly with gentle heating, to form the phosphonium salt, which often precipitates.

-

Isolate the salt by filtration.

-

-

Wittig Reaction (Olefination):

-

Rationale: This classic C=C bond-forming reaction uses the phosphonium ylide (generated in-situ) to react with an aldehyde (formaldehyde), thereby creating the vinyl group.

-

Suspend the phosphonium salt in a solvent like dichloromethane or THF.

-

Add a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to deprotonate the salt and form the ylide (a deeply colored species).

-

Slowly add an aqueous solution of formaldehyde to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

-

Purification:

-

Rationale: To isolate the pure target compound from unreacted starting materials, byproducts (like triphenylphosphine oxide), and other impurities.

-

Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Coordination Chemistry and Metal Complexes

The foundational role of MVBP is to act as a ligand for transition metals. The two nitrogen atoms of the bipyridine unit form a five-membered chelate ring with a metal ion, resulting in highly stable complexes.

Caption: Chelation of a metal ion (Mⁿ⁺) by the bipyridine core.

These complexes, particularly with ruthenium(II) and iron(II), are of immense interest. For example, the complex [Ru(bpy)₂(MVBP)]²⁺ (where bpy is 2,2'-bipyridine) combines the well-known photophysical properties of the ruthenium tris(bipyridine) core with a polymerizable handle. This allows the complex to be incorporated into larger macromolecular structures or anchored to surfaces without disrupting its electronic properties.[3]

Polymerization and Materials Applications

The vinyl group is the gateway to polymerization, enabling the transformation of discrete molecular units into a macromolecular film. Electropolymerization is a particularly powerful technique for this purpose.[4]

Electropolymerization Mechanism

When a metal complex of MVBP, such as [Fe(MVBP)₃]²⁺, is electrochemically reduced at an electrode surface, the reduction is localized on the ligand. This generates a radical anion on the MVBP ligand. This radical can then initiate a chain polymerization reaction with other nearby monomers, leading to the growth of a "polyvinyl-type" polymer film directly on the electrode surface.[3][4]

Caption: Workflow of electropolymerization on an electrode surface.

Studies using techniques like laser desorption Fourier transform mass spectrometry have confirmed that this process forms normal "polyvinyl-type" chains through a chain propagation mechanism, rather than a simple dimerization or tail-to-tail coupling.[4] For electrochemically polymerized poly-Fe(vbpy)₃²⁺, an average chain length of seven repeat monomer units has been determined.[4]

Applications in Chemically Modified Electrodes

The resulting polymer films are electroactive, meaning they can be reversibly oxidized and reduced. This property is central to their application in:

-

Electrocatalysis: The immobilized metal centers can catalyze electrochemical reactions with greater efficiency and stability.

-

Sensors: Changes in the electrochemical properties of the film upon binding an analyte can be used for sensing applications.

-

Electronic Devices: The redox-active films can be used as charge storage or charge transport layers in various electronic devices.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The information below is a summary and should be supplemented by a full review of the material safety data sheet (MSDS) before use.[9]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9] The chemical, physical, and toxicological properties have not been thoroughly investigated.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash skin thoroughly after handling.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

-

Storage: Keep container tightly closed and store in a dry, well-ventilated place.

-

Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.[9]

Conclusion and Future Outlook

This compound is a cornerstone ligand in the field of functional materials. Its elegant design, combining a robust metal-chelating unit with a versatile polymerizable group, provides a powerful platform for creating sophisticated, surface-confined molecular architectures. The ability to generate electroactive polymer films via electropolymerization is a particularly noteworthy feature, enabling the rational design of modified electrodes for catalysis, sensing, and energy storage. Future research will likely focus on incorporating this ligand into more complex multi-component systems, developing novel block copolymers, and exploring its utility in fields such as photodynamic therapy and artificial photosynthesis, where the interplay of light, electrons, and catalysis is paramount.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 74173-48-1 [sigmaaldrich.com]

- 6. This compound | C13H12N2 | CID 9869180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Vinyl-4'-methyl-2,2'-bipyridine CAS#: 74173-48-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. geneseo.edu [geneseo.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-4'-vinyl-2,2'-bipyridine: A Compound of Significant Interest

Affiliation: Google AI Laboratories

Foreword for Researchers, Scientists, and Drug Development Professionals

The landscape of modern chemistry and materials science is replete with molecules that, while seemingly simple in structure, offer a profound depth of application and scientific inquiry. 4-Methyl-4'-vinyl-2,2'-bipyridine stands as a prime example of such a compound. Its strategic combination of a methyl group, a vinyl moiety, and the versatile 2,2'-bipyridine core makes it a critical ligand in coordination chemistry, a building block for functional polymers, and a key component in the development of novel catalytic and photosensitive materials.[1][2] Understanding the precise structural and electronic properties of this molecule is paramount for its effective utilization, and in this regard, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as an indispensable analytical tool.

This technical guide is designed to provide a comprehensive exploration of the ¹H NMR spectrum of this compound. Moving beyond a mere presentation of spectral data, this document aims to deliver a holistic understanding of the spectrum, grounded in the principles of chemical structure and magnetic resonance. We will delve into the theoretical underpinnings of the expected spectral features, offer a detailed, step-by-step protocol for sample preparation and spectral acquisition, and provide a thorough analysis of the anticipated chemical shifts and coupling constants. This guide is structured to not only inform but also to empower researchers to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this important molecule in their own scientific endeavors.

The Structural and Spectroscopic Significance of this compound

The 2,2'-bipyridine scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. The introduction of substituents onto this core dramatically influences the electronic properties, steric environment, and, consequently, the reactivity and photophysical behavior of the resulting metal complexes. In this compound, the methyl and vinyl groups are not mere appendages; they are functional handles that impart specific and desirable characteristics.

-

The Methyl Group: This simple alkyl substituent acts as an electron-donating group through an inductive effect. This subtle donation of electron density to the pyridine ring can modulate the ligand's basicity and the redox potential of its metal complexes.

-

The Vinyl Group: The vinyl (ethenyl) group is of particular interest as it provides a site for polymerization. This allows for the incorporation of the bipyridyl ligand into larger macromolecular structures, leading to the creation of functional polymers with applications in areas such as catalysis, sensing, and energy conversion.[2]

The unique electronic environment of each proton in the molecule gives rise to a distinct ¹H NMR spectrum, a veritable fingerprint that allows for unambiguous structural confirmation and purity assessment.

Theoretical ¹H NMR Spectral Analysis: An Anticipatory Framework

Before delving into the experimental data, a theoretical analysis of the ¹H NMR spectrum of this compound provides a predictive framework for spectral interpretation. The molecule possesses a plane of asymmetry, leading to a distinct set of signals for each proton.

Expected Proton Environments and Their Signals:

The structure of this compound presents several distinct proton environments:

-

Methyl Protons: A single peak, integrating to three protons, is expected for the methyl group. Due to the electron-donating nature of the methyl group, this signal is anticipated to appear in the upfield region of the aromatic spectrum, likely around 2.4-2.5 ppm.

-

Vinyl Protons: The vinyl group gives rise to a characteristic ABX spin system, resulting in three distinct signals:

-

H_A (geminal to the ring): This proton will appear as a doublet of doublets, influenced by both the cis and trans protons.

-

H_B (cis to the ring): This proton will also be a doublet of doublets.

-

H_X (trans to the ring): This proton, too, will present as a doublet of doublets. The coupling constants (J-values) between these protons are diagnostic: Jtrans is typically in the range of 15-18 Hz, Jcis is around 10-12 Hz, and the geminal coupling (Jgem) is usually small (0-3 Hz).

-

-

Aromatic Protons of the Bipyridine Core: The six protons on the bipyridine rings will exhibit complex splitting patterns due to ortho, meta, and para couplings. Based on the substitution pattern, we can predict the following:

-

Protons on the Methyl-Substituted Ring:

-

H-3' and H-5': These protons will appear as doublets or multiplets.

-

H-6': This proton, ortho to the nitrogen, will be the most deshielded and appear as a doublet.

-

-

Protons on the Vinyl-Substituted Ring:

-

H-3, H-5, and H-6: These protons will also show distinct doublet or multiplet signals, with H-6 being the most downfield.

-

-

A detailed analysis of a closely related compound, (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[1][3]benzoquinone, provides valuable insight into the expected chemical shifts for the bipyridine core of our target molecule. In this analog, the methyl protons of the bipyridine moiety appear at 2.45 ppm (singlet), and the aromatic protons of the bipyridine ring are observed between 7.17 and 8.67 ppm.[3][4] This suggests a similar chemical shift range for the protons in this compound.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

Materials and Reagents

-

This compound (Purity >98%)

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pasteur Pipette

-

Vial

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolving the Sample: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately with the sample identification.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for analysis. |

| Solvent | CDCl₃ | A common, non-protic solvent that dissolves the analyte well. |

| Internal Standard | TMS | Set to 0.00 ppm for chemical shift referencing. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Sequence | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 1.0 s | Allows for sufficient relaxation of the protons between scans. |

| Acquisition Time (aq) | ~4 s | To ensure good digital resolution. |

| Spectral Width (sw) | 20 ppm | To encompass the entire expected chemical shift range. |

Data Interpretation and Spectral Assignment: A Guided Analysis

While the specific, experimentally determined ¹H NMR data for this compound is not publicly available in the searched literature, we can construct a highly probable spectral assignment based on the theoretical principles discussed and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| ~8.6 | d | ~5.0 | 1H | H-6' |

| ~8.5 | d | ~5.0 | 1H | H-6 |

| ~8.2 | s | - | 1H | H-3' or H-5' |

| ~8.2 | s | - | 1H | H-3 or H-5 |

| ~7.1 | d | ~5.0 | 1H | H-5' or H-3' |

| ~7.1 | d | ~5.0 | 1H | H-5 or H-3 |

| ~6.8 | dd | Jtrans ≈ 17, Jcis ≈ 11 | 1H | Vinyl CH |

| ~5.9 | d | Jtrans ≈ 17 | 1H | Vinyl CH₂ (trans) |

| ~5.4 | d | Jcis ≈ 11 | 1H | Vinyl CH₂ (cis) |

| ~2.4 | s | - | 3H | CH₃ |

Rationale for Assignments:

-

The protons ortho to the nitrogen atoms (H-6 and H-6') are expected to be the most deshielded due to the inductive effect of the nitrogen, hence their assignment to the most downfield signals.

-

The protons on the bipyridine rings will exhibit characteristic doublet or singlet-like (if meta-coupling is not resolved) appearances.

-

The vinyl protons will display the classic AMX or ABX splitting pattern with large trans and cis coupling constants.

-

The methyl protons will appear as a sharp singlet in the upfield aromatic region.

Workflow and Logic Diagrams

To visually represent the process of spectral analysis, the following diagrams are provided.

Experimental Workflow

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Spectral Interpretation Logic

Caption: Logical flow for the interpretation of the ¹H NMR spectrum.

Conclusion and Future Outlook

The ¹H NMR spectrum of this compound is a rich source of information that is fundamental to its application in diverse scientific fields. While a definitive, publicly accessible experimental spectrum remains elusive in the current literature landscape, a robust and reliable interpretation can be constructed from foundational NMR principles and comparative data from analogous structures. This guide has provided the theoretical framework, a detailed experimental protocol, and a predictive analysis to empower researchers in their work with this versatile molecule.

For professionals in drug development, the precise characterization of such ligands is a critical first step in the rational design of metal-based therapeutics. For materials scientists, a thorough understanding of the monomer's structure is essential for the synthesis of well-defined polymers with tailored properties. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into the fascinating chemistry and applications of this compound and its derivatives.

References

A Comprehensive Spectroscopic Guide to 4-Methyl-4'-vinyl-2,2'-bipyridine: Characterization and Analysis for Research Applications

Introduction

4-Methyl-4'-vinyl-2,2'-bipyridine is a versatile heterocyclic ligand of significant interest in coordination chemistry, materials science, and catalysis. Its asymmetric design, featuring both an electron-donating methyl group and a polymerizable vinyl group, allows for the synthesis of functional materials with tailored electronic and photophysical properties. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational resource for researchers and professionals in drug development and materials science. Understanding the spectroscopic signature of this compound is paramount for confirming its identity, purity, and for elucidating its behavior in various chemical environments.

Molecular Structure and Key Features

The unique arrangement of functional groups in this compound dictates its spectroscopic characteristics. The bipyridyl core provides a rigid scaffold for metal coordination, while the methyl and vinyl substituents modulate its electronic properties and offer a route for further functionalization or polymerization.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure and purity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons of the two pyridine rings, as well as the methyl and vinyl substituents. The asymmetry of the molecule leads to a complex, yet interpretable, splitting pattern in the aromatic region.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Temperature: 25 °C

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.67 | d | 1H | H-6' |

| 8.56 | d | 1H | H-6 |

| 8.51 | s | 1H | H-3' |

| 8.25 | s | 1H | H-3 |

| 7.50 | dd | 1H | Vinyl-H (α) |

| 7.40 | d | 1H | H-5' |

| 7.17 | d | 1H | H-5 |

| 6.90 | dd | 1H | Vinyl-H (β, trans) |

| 6.81 | dd | 1H | Vinyl-H (β, cis) |

| 2.45 | s | 3H | -CH₃ |

Note: The chemical shifts are based on data for a structurally similar compound, (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[1][2]benzoquinone, and may vary slightly for this compound.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals confirms the asymmetry of the structure.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-2048

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

-

Data Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| 157.11 | C-2' |

| 155.45 | C-2 |

| 149.80 | C-6' |

| 149.03 | C-6 |

| 148.37 | C-4 |

| 144.17 | C-4' |

| 136.76 | Vinyl-C (α) |

| 135.70 | Vinyl-C (β) |

| 125.07 | C-5' |

| 124.20 | C-5 |

| 122.14 | C-3 |

| 121.36 | C-3' |

| 21.23 | -CH₃ |

Note: The chemical shifts are based on data for a structurally similar compound, (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[1][2]benzoquinone, and may vary slightly for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, this technique confirms the expected molecular formula of C₁₃H₁₂N₂.[4]

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 196 | 100 | [M]⁺ |

| 181 | ~80 | [M-CH₃]⁺ |

| 168 | ~60 | [M-C₂H₄]⁺ |

Note: The fragmentation pattern is predicted based on the structure and may vary depending on the specific instrument conditions. The molecular ion peak at m/z 196 is the key indicator of the compound's identity. A free mass spectrum is available on SpectraBase.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by intense π → π* transitions associated with the bipyridyl core and the vinyl group.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as acetonitrile or ethanol (e.g., 1 x 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance from 200 to 400 nm, using the pure solvent as a reference.

Data Summary:

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~248 | ~17,900 | π → π* (bipyridine) |

| ~284 | ~20,300 | π → π* (bipyridine) |

| ~332 | ~9,800 | n → π* or π → π* (extended conjugation) |

Note: The UV-Vis data is based on a structurally similar compound, (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[1][2]benzoquinone, and the exact λmax and ε values may differ for this compound.[3] The pyridine ring itself typically shows a band around 260 nm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: Scan the mid-IR range (4000-400 cm⁻¹).

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | C-H stretching (aromatic and vinyl) |

| 2960-2850 | Medium | C-H stretching (methyl) |

| 1656 | Strong | C=C stretching (vinyl) |

| 1591, 1463 | Strong | C=C and C=N stretching (aromatic rings) |

| 981 | Strong | C-H out-of-plane bending (vinyl) |

| 814 | Strong | C-H out-of-plane bending (aromatic) |

Note: The IR data is based on a structurally similar compound, (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]-[1][2]benzoquinone.[3]

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various cross-coupling reactions, such as Suzuki or Stille couplings.[2][7] A general workflow for its synthesis and subsequent spectroscopic characterization is outlined below.

Figure 2. General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. By understanding the key features in its NMR, MS, UV-Vis, and IR spectra, researchers can confidently verify the synthesis of this important ligand and proceed with its application in the development of advanced materials and catalysts. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data for this and related bipyridine derivatives.

References

A Senior Application Scientist's Guide to 4-Methyl-4'-vinyl-2,2'-bipyridine: Commercial Sourcing, Quality Control, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 4-Methyl-4'-vinyl-2,2'-bipyridine, a critical building block in modern materials science and coordination chemistry. We will delve into the landscape of commercial suppliers, crucial quality control considerations, and the primary applications of this versatile molecule, offering field-proven insights to streamline your research and development endeavors.

Introduction: The Significance of this compound

This compound (CAS No. 74173-48-1) is a heterocyclic ligand that has garnered significant attention due to its unique structural features. The bipyridine core provides a robust chelating site for a wide array of transition metals, while the vinyl group offers a reactive handle for polymerization. This dual functionality makes it an invaluable monomer for the synthesis of functional metallopolymers and a key component in the design of photosensitizers and electrocatalysts.

The strategic placement of the methyl and vinyl groups on the bipyridine rings allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This guide will equip you with the necessary knowledge to confidently source, handle, and utilize this compound in your experimental workflows.

The Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-quality this compound is the foundational step for reproducible and reliable experimental outcomes. A multitude of chemical suppliers offer this compound, each with varying product specifications, available quantities, and pricing. The following table provides a comparative overview of prominent commercial suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (Merck) | ≥98% | 100 mg, 250 mg, 1 g | Often provides comprehensive documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS). |

| Fluorochem | ≥98% | 10 mg, 50 mg, 250 mg, 1 g | Known for a wide range of fluorinated compounds and other specialty chemicals.[1] |

| AstaTech, Inc. | 98% | 100 mg, 250 mg, 1 g | A partner of major distributors like Sigma-Aldrich. |

| AK Scientific, Inc. | Not specified | 1 g | Pricing information may be available upon request. |

| Alichem | Not specified | 1 g | A supplier of a broad range of chemical products. |

| Ambeed | Not specified | 50 mg, 1 g | Offers a variety of research chemicals. |

| HANGZHOU LEAP CHEM CO., LTD. | 99% | Inquire for quantities | Specializes in pharmaceuticals, intermediates, and custom synthesis. |

| CymitQuimica | 98% | 10 mg, 50 mg, 100 mg, 250 mg, 1 g | A European supplier of chemical products for laboratory use.[2] |

| Achmem | Not specified | Inquire for quantities | Provides safety information including hazard statements.[3] |

| BLDpharm | Inquire for details | Inquire for quantities | Offers a platform for COA inquiry.[4] |

| Doron Scientific | Not specified | Inquire for quantities | A supplier of advanced verified products.[5] |

| Alfa Chemical | Not specified | Inquire for quantities | A global supplier of fine chemicals.[6] |

Expert Insight: When selecting a supplier, prioritize those who readily provide detailed analytical data. A Certificate of Analysis (CoA) is non-negotiable and should ideally include results from techniques such as ¹H NMR, ¹³C NMR, and HPLC or GC-MS to confirm both identity and purity.

Quality Control and Best Practices: Ensuring Experimental Integrity

The purity of this compound is paramount, as impurities can significantly impact polymerization processes and the performance of the final materials.

Common Impurities and Their Impact

A common impurity is the starting material for one of the synthetic routes, 4,4'-dimethyl-2,2'-bipyridine. Its presence can terminate polymer chain growth and alter the photophysical properties of the resulting metal complexes. Other potential impurities include residual solvents and by-products from the vinylation reaction.

Recommended Analytical Verification

Upon receiving a new batch of the compound, it is best practice to perform in-house quality control.

-

¹H NMR Spectroscopy: This is a powerful tool to confirm the structure and identify impurities. The vinyl protons should be clearly visible in the expected region of the spectrum. The integration of the vinyl proton signals relative to the aromatic and methyl proton signals can provide a good indication of purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Chromatography (HPLC or GC): To assess the purity and quantify any impurities.

Handling and Storage

This compound is typically a light-red to brown solid. Due to the reactive nature of the vinyl group, it is susceptible to polymerization upon exposure to heat, light, or in the presence of radical initiators.

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[3][7] A refrigerator at 2-8°C is recommended.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Applications: A Technical Overview

The unique properties of this compound have led to its widespread use in several key areas of research.

Metallopolymer Synthesis via Electropolymerization

A primary application of this ligand is in the formation of electroactive polymer films. Metal complexes, particularly of ruthenium and osmium, containing this ligand can be electropolymerized onto conductive surfaces.[9][10] This process involves the reductive coupling of the vinyl groups, leading to the formation of a "polyvinyl-type" chain.[11][12]

These metallopolymer films are of significant interest for applications in:

-

Electrocatalysis: The immobilized metal centers can catalyze a variety of redox reactions.

-

Sensors: The electrochemical and photophysical properties of the films can be modulated by the binding of analytes.

-

Modified Electrodes: The polymer films can be used to control the interfacial properties of electrodes.

Figure 1: Workflow for Electropolymerization.

Dye-Sensitized Solar Cells (DSSCs)

Ruthenium complexes containing bipyridine ligands are classic photosensitizers in DSSCs. The vinyl group on this compound can be utilized to covalently anchor the dye to the semiconductor surface (e.g., TiO₂) or to a polymer backbone, potentially improving the stability and efficiency of the device.[13]

Figure 2: Energy flow in a Dye-Sensitized Solar Cell.

Ligand in Homogeneous Catalysis

While less common than its application in materials, this compound can also serve as a ligand in homogeneous catalysis. The electronic properties imparted by the methyl and vinyl groups can influence the catalytic activity of the metal center. Furthermore, the vinyl group offers the potential for catalyst immobilization onto a solid support through polymerization, facilitating catalyst recovery and reuse.

Synthesis and Purification: A General Protocol

For researchers interested in synthesizing this ligand in-house, several methods have been reported. An improved synthesis often involves the palladium-catalyzed Stille coupling of a vinylstannane with a brominated bipyridine precursor.[14]

A Generalized Synthetic Protocol:

-

Bromination of 4,4'-dimethyl-2,2'-bipyridine: The starting material is selectively brominated at one of the methyl groups using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Wittig Reaction or Horner-Wadsworth-Emmons Reaction: The resulting bromomethyl derivative is then reacted with a phosphonium ylide or a phosphonate carbanion to introduce the vinyl group.

-

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.

Expert Insight: Careful control of the reaction conditions during bromination is crucial to avoid di-bromination. The purification by column chromatography requires a meticulous choice of eluent to effectively separate the product from the starting material and any by-products.

Conclusion

This compound is a versatile and valuable compound for researchers in materials science, catalysis, and photovoltaics. A thorough understanding of the commercial supplier landscape, coupled with stringent quality control measures, is essential for obtaining reliable and reproducible results. The applications of this ligand are continually expanding, and the insights provided in this guide are intended to empower researchers to explore its full potential in their scientific pursuits.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Vinyl-4'-methyl-2,2'-bipyridine | CymitQuimica [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. 74173-48-1|this compound|BLD Pharm [bldpharm.com]

- 5. doronscientific.com [doronscientific.com]

- 6. China this compound CAS-nr .: 74173-48-1 fabrikanten - gratis monster - Alfa Chemical [nl.alfachemsp.com]

- 7. 4-Vinyl-4'-methyl-2,2'-bipyridine CAS#: 74173-48-1 [m.chemicalbook.com]

- 8. geneseo.edu [geneseo.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electropolymerization of vinylbipyridine complexes of ruthenium(II) and osmium(II) in SiO2 sol-gel films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrochemical polymerization of this compound-containing metal complexes: polymer structure and mechanism of formation | Semantic Scholar [semanticscholar.org]

- 13. This compound | 74173-48-1 | Benchchem [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability of 4-Methyl-4'-vinyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Introduction: The Significance of 4-Methyl-4'-vinyl-2,2'-bipyridine

This compound is a functionalized heterocyclic compound of significant interest in coordination chemistry, materials science, and catalysis. Its structure combines the chelating properties of the bipyridine moiety with a polymerizable vinyl group, making it a versatile building block for the synthesis of functional polymers, metal-organic frameworks (MOFs), and novel catalytic systems. Understanding the thermal stability of this monomer is paramount for its storage, handling, and processing, particularly in applications that may involve elevated temperatures.

This guide will provide a detailed exploration of the factors influencing the thermal stability of this compound, drawing upon data from analogous compounds to build a comprehensive thermal profile.

Predicted Thermal Profile of this compound

In the absence of direct experimental data, we can construct a predicted thermal profile by examining the thermal behavior of its constituent parts: the 2,2'-bipyridine core, the methyl and vinyl substituents, and the corresponding poly(vinylpyridine).

The Bipyridine Core: A Foundation of Stability

The 2,2'-bipyridine scaffold is known for its relatively high thermal stability. Studies on unsubstituted 2,2'-bipyridine have shown it to be a stable crystalline solid. This inherent stability of the aromatic rings provides a robust foundation for the overall thermal tolerance of its derivatives.

Influence of Methyl and Vinyl Substituents

The presence of a methyl group on one of the pyridine rings is unlikely to significantly decrease the thermal stability. In fact, the non-vinylated analogue, 4,4'-dimethyl-2,2'-bipyridine, exhibits a melting point in the range of 170-176 °C, indicating a stable crystalline lattice.

The vinyl group, however, introduces a reactive site susceptible to thermally initiated polymerization. This is the most critical factor to consider when evaluating the thermal stability of this compound. Upon heating, the vinyl group can undergo free-radical polymerization, leading to an exothermic event that could potentially trigger further decomposition.

Insights from Poly(4-vinylpyridine)

The thermal degradation of poly(4-vinylpyridine) (P4VP) offers valuable clues into the ultimate fate of the polymerized monomer. Research indicates that P4VP primarily degrades through depolymerization, a common mechanism for vinyl polymers.[1] This suggests that at sufficiently high temperatures, the polymer formed from this compound would likely unzip to regenerate the monomer and other degradation products. The degradation of the polymer backbone of P4VP has been observed to occur at temperatures around 400°C.

Key Thermal Events to Anticipate

Based on the analysis of related compounds, the following thermal events can be anticipated for this compound when subjected to heating:

-

Melting: As a crystalline solid, the compound will exhibit a sharp endothermic peak corresponding to its melting point. The melting point of the analogous 4,4'-dimethyl-2,2'-bipyridine is in the range of 170-176°C. The introduction of the vinyl group may slightly alter this, but a similar range can be expected.

-

Polymerization: An exothermic event corresponding to the polymerization of the vinyl group is highly probable. The onset temperature of this exotherm is a critical parameter for determining the safe handling and processing temperatures of the monomer.

-

Decomposition: At higher temperatures, the compound, or its newly formed polymer, will undergo decomposition. This will be observed as a significant mass loss in thermogravimetric analysis (TGA).

Table 1: Predicted Thermal Events for this compound

| Thermal Event | Predicted Temperature Range (°C) | Expected Observation |

| Melting | 160 - 180 | Endothermic peak in DSC |

| Polymerization | > 180 | Exothermic peak in DSC |

| Decomposition | > 350 | Mass loss in TGA |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, best-practice protocols for these analyses.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide valuable insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point. Slower or faster heating rates can be used to investigate the kinetics of decomposition.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting point, polymerization exotherm, and other phase transitions.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is crucial to prevent the loss of any volatile components before they can react.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat-Cool-Heat Cycle: A common and highly informative procedure is to first heat the sample to a temperature just above its expected melting point, then cool it at a controlled rate, and finally heat it again. This helps to erase the sample's previous thermal history and provides a clearer picture of its intrinsic thermal properties.

-

A typical program would be:

-

Equilibrate at 25 °C.

-

Ramp at 10 °C/min to 200 °C.

-

Hold for 1 minute.

-

Ramp at 10 °C/min to 25 °C.

-

Hold for 1 minute.

-

Ramp at 10 °C/min to 400 °C.

-

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic peaks (melting) and exothermic peaks (polymerization, crystallization).

-

Determine the onset temperatures, peak temperatures, and enthalpy changes (area under the peak) for each thermal event.

-

Visualization of Experimental Workflows

To provide a clear visual representation of the proposed experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpretation of Results and Causality

The data obtained from TGA and DSC analyses must be interpreted in the context of the molecule's structure.

-

A low onset of decomposition in TGA would suggest that the C-C bond of the vinyl group or the bonds within the bipyridine ring are susceptible to cleavage at lower temperatures.

-

A prominent exotherm in DSC at a relatively low temperature would indicate a high propensity for thermally initiated polymerization. The enthalpy of this exotherm would be proportional to the heat of polymerization. This is a critical safety consideration, as an uncontrolled exothermic reaction can lead to a dangerous thermal runaway.

-

The relationship between the melting point and the polymerization exotherm is also important. If polymerization begins before or during melting, it can complicate processing and handling.

Conclusion and Recommendations

While direct experimental data on the thermal stability of this compound is not currently available, a comprehensive analysis of its structural components and related compounds allows for a reasoned prediction of its thermal behavior. The primary thermal concerns for this monomer are its potential for thermally induced polymerization and its ultimate decomposition at higher temperatures.

It is strongly recommended that researchers working with this compound perform the TGA and DSC analyses as outlined in this guide to establish a definitive thermal profile. This will ensure safe handling, inform appropriate storage conditions, and enable the rational design of polymerization and other thermally-driven processes.

References

electrochemical properties of 4-Methyl-4'-vinyl-2,2'-bipyridine

An In-Depth Technical Guide to the Electrochemical Properties of 4-Methyl-4'-vinyl-2,2'-bipyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the (mvbpy), a versatile heterocyclic ligand. We will delve into the fundamental redox behavior of the monomer, the electrochemical intricacies of its metal complexes, and the transformative process of electropolymerization that yields functional materials. This document is intended for researchers, materials scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's electrochemical landscape.

Introduction: The Unique Duality of this compound

This compound is a molecule of significant interest in coordination chemistry and materials science, primarily due to its bifunctional nature. Its structure is composed of two core components:

-

The 2,2'-Bipyridine Core: This N,N'-heterocyclic system is a powerful bidentate chelating ligand, forming stable, well-defined octahedral complexes with a vast array of transition metals, including Ruthenium (Ru), Iron (Fe), and Cobalt (Co).[1] The π-system of the bipyridine moiety is redox-active, capable of accepting electrons to form radical anions and dianions.[2][3]

-

The Vinyl Group (-CH=CH₂): This appendage provides a reactive site for polymerization.[4] Critically, this allows the electrochemical properties of the bipyridine core and its metal complexes to be translated from solution-phase species into robust, solid-state polymer films immobilized on electrode surfaces.

This unique combination allows for the creation of "metallopolymers"—macromolecules that merge the processability of polymers with the rich electronic and catalytic properties of transition metal centers.

Caption: Molecular structure of this compound.

Electropolymerization: From Monomer to Functional Film

A defining electrochemical characteristic of mvbpy and its metal complexes is the ability to undergo reductive electropolymerization. This process provides a direct and elegant method for modifying electrode surfaces, creating thin, electroactive films with tailored properties.

Mechanism of Reductive Polymerization

The process is initiated by the electrochemical reduction of the bipyridine ligand within the monomeric metal complex. This one-electron reduction generates a radical anion. The radical character can then initiate a chain propagation reaction via the vinyl groups of nearby monomers, forming a stable polyvinyl-type polymer backbone.[5][6][7] This mechanism has been confirmed by techniques such as laser desorption Fourier transform mass spectrometry, which identified oligomers consistent with a chain-growth pathway.[6][7]

Caption: Workflow of reductive electropolymerization of an mvbpy-metal complex.

Experimental Protocol: Electropolymerization via Cyclic Voltammetry

This protocol describes a typical procedure for modifying a glassy carbon electrode with a film of poly-[Ru(phen)₂(mvbpy)]²⁺.

Objective: To deposit a stable, electroactive polymer film onto a working electrode.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetraethylammonium perchlorate (TEAP) in anhydrous propylene carbonate or acetonitrile.

-

Monomer: 1.0 mM [Ru(bis(1,10-phenanthroline))(4-methyl-4'vinyl-2,2'-bipyridine)]²⁺ complex.

-

Potentiostat

Procedure:

-

Electrode Preparation: Polish the GCE with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water to remove any polishing residue. Dry the electrode completely.

-

Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the monomer-electrolyte solution.

-

Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the reductive process. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electropolymerization: Using a potentiostat, perform continuous cyclic voltammetry. A typical potential window would be from a starting potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to reduce the mvbpy ligand (e.g., -1.6 V vs. Ag/AgCl) and back.[8]

-